Ezatiostat

説明

特性

IUPAC Name |

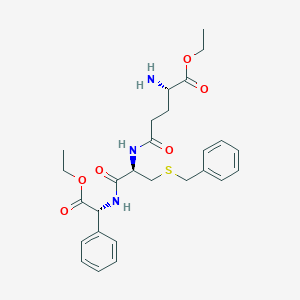

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJFLVSOGNLSS-WPFOTENUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168592 | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168682-53-9 | |

| Record name | Ezatiostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ezatiostat in Hematopoietic Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ezatiostat (Telintra®, TLK199) is a novel, first-in-class investigational drug agent designed to stimulate the proliferation and differentiation of hematopoietic progenitors. As a tripeptide analog of glutathione, its mechanism centers on the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme often overexpressed in malignant cells and a negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. By disrupting the inhibitory interaction between GSTP1-1 and JNK, this compound leads to the activation of downstream pathways that promote normal hematopoiesis, offering a targeted therapeutic strategy for conditions characterized by bone marrow failure, such as Myelodysplastic Syndromes (MDS). This document provides a detailed overview of its molecular mechanism, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Molecular Mechanism of Action

This compound's therapeutic activity is initiated through a multi-step intracellular process, beginning with its conversion from a prodrug to its active metabolites and culminating in the modulation of gene transcription.

Prodrug Metabolism

This compound is administered as an orally bioavailable diethyl ester prodrug. Intracellularly, it undergoes hydrolysis by esterases to be converted into its active metabolites. The primary active metabolite responsible for its therapeutic effect is the diacid form, TLK117, which is a direct inhibitor of GSTP1-1.

Core Signaling Pathway: GSTP1-1 Inhibition and JNK Activation

The central mechanism of this compound involves the targeted inhibition of GSTP1-1.

-

GSTP1-1 as a JNK Inhibitor: In hematopoietic cells, particularly under unstressed conditions, GSTP1-1 exists in a protein-protein complex with JNK, a critical member of the mitogen-activated protein kinase (MAPK) family. This binding sequesters JNK and suppresses its kinase activity.

-

Disruption of the GSTP1-1/JNK Complex: The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding induces a conformational change in GSTP1-1, causing it to dissociate from JNK.

-

JNK Activation and Downstream Signaling: The release of JNK from its inhibitory complex allows it to become activated via phosphorylation. Activated JNK then phosphorylates its primary downstream target, the transcription factor c-Jun.

-

Nuclear Translocation and Gene Transcription: Phosphorylated c-Jun translocates to the nucleus, where it binds to DNA and promotes the transcription of genes essential for cellular proliferation, differentiation, and maturation of hematopoietic progenitor cells. This process helps to overcome the block in differentiation (ineffective hematopoiesis) that is a hallmark of MDS.

In addition to the JNK pathway, some studies suggest that this compound may also activate the ERK1/ERK2 signaling pathways, which could contribute to its proliferative effects. The therapeutic action is context-dependent, promoting the growth and maturation of normal myeloid progenitors while inducing apoptosis in certain malignant cell lines.

Quantitative Data Summary

The clinical efficacy of this compound has been evaluated in several studies involving patients with MDS. The data below summarizes key findings from these trials.

Table 1: Summary of Hematologic Improvement (HI) in MDS Patients Treated with this compound

| Clinical Study & Formulation | Patient Population | Dose / Schedule | HI-Erythroid (HI-E) | HI-Neutrophil (HI-N) | HI-Platelet (HI-P) | Trilineage Response | Reference |

| Phase 1-2a (IV Liposomal) | 54 MDS Patients | 50-600 mg/m² (IV) on Days 1-5 of a 14 or 21-day cycle | 24% (9 of 38) | 42% (11 of 26) | 50% (12 of 24) | 25% (4 of 16) | |

| Phase 1 (Oral Tablets) | 45 Low to Int-2 Risk MDS | 200-6000 mg/day (Oral) on Days 1-7 of a 21-day cycle | Data included in overall HI | Data included in overall HI | Data included in overall HI | 1 Complete Cytogenetic Response, 3 Bilineage Responses | |

| Phase 1 (Oral Combination) | 19 Non-del(5q) Low to Int-1 Risk MDS | 2000 mg/day this compound + 10 mg/day Lenalidomide | 40% (4 of 10) | 33% (1 of 3) | 60% (3 of 5) | 33% (1 of 3 with pancytopenia) |

HI responses were defined by International Working Group (IWG) criteria.

Table 2: Common Treatment-Related Adverse Events (Grade 1-2)

| Adverse Event | Phase 1-2a (IV) | Phase 1 (Oral) | Phase 1 (Oral Combo) |

| Nausea | 15% | 56% (G1), 9% (G2) | Reported |

| Diarrhea | 7% | 36% (G1), 7% (G2) | Reported |

| Vomiting | Not specified | 24% (G1), 7% (G2) | Reported |

| Fatigue | 13% | Not specified | Reported |

| Flushing | 19% | Not applicable | Not applicable |

| Chills | 11% | Not applicable | Not applicable |

| Back Pain | 15% | Not applicable | Not applicable |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a series of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.

Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

This assay measures the ability of hematopoietic progenitors from bone marrow to proliferate and differentiate into colonies of mature cells in response to this compound.

Protocol:

-

Cell Isolation: Isolate bone marrow mononuclear cells (BMMCs) from human donors or animal models using Ficoll-Paque density gradient centrifugation.

-

Plating: Resuspend BMMCs in Iscove's Modified Dulbecco's Medium (IMDM). Mix the cell suspension with MethoCult™ medium (e.g., H4434 Classic) containing recombinant cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to a final plating concentration of 1 x 10⁵ cells/mL.

-

Treatment: Add this compound (dissolved in a suitable vehicle like DMSO) to the cell/MethoCult™ mixture at various concentrations. Include a vehicle-only control.

-

Culture: Dispense 1.1 mL of the final mixture into 35 mm culture dishes. Place the dishes in a larger petri dish with sterile water to maintain humidity.

-

Incubation: Incubate the cultures for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Analysis: After incubation, identify and enumerate colonies based on their morphology using an inverted microscope. Classify them as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).

JNK Activation Assay via Western Blot

This protocol details the detection of increased JNK phosphorylation in hematopoietic cells following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Culture a hematopoietic cell line (e.g., HL-60) or primary BMMCs to a density of 1-2 x 10⁶ cells/mL. Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (p-JNK, p-Thr183/p-Tyr185).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total JNK to confirm equal protein loading. Quantify band intensities using densitometry software (e.g., ImageJ) and express JNK activation as the ratio of p-JNK to total JNK.

Apoptosis Assay in HL-60 Cells via Flow Cytometry

This assay is used to quantify the pro-apoptotic effect of this compound on malignant cells.

Protocol:

-

Cell Culture and Treatment: Seed human promyelocytic leukemia (HL-60) cells at a density of 0.5 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound for 24 to 48 hours. Include an untreated control and a positive control for apoptosis (e.g., camptothecin).

-

Cell Staining:

-

Harvest approximately 1 x 10⁵ cells per sample by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Ezatiostat (TLK199): A Technical Guide to JNK Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezatiostat (formerly known as TLK199 and Telintra®) is a novel glutathione analog prodrug that acts as a potent and selective inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1] Its mechanism of action involves the disruption of the inhibitory complex between GSTP1-1 and c-Jun N-terminal kinase (JNK), leading to the activation of the JNK signaling pathway.[2][3] This activation promotes the proliferation and differentiation of normal hematopoietic progenitor cells while inducing apoptosis in malignant cells.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation

This compound is administered as a diethyl ester prodrug, which is metabolized intracellularly by esterases to its active diacid metabolite, TLK117.[1][2] The primary molecular target of TLK117 is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in various cancers.[2]

Under normal physiological conditions, GSTP1-1 binds directly to c-Jun N-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family, thereby inhibiting its activity.[2][4] This interaction is a crucial regulatory mechanism for cellular processes such as proliferation, differentiation, and apoptosis.[2][4]

The active metabolite of this compound, TLK117, selectively binds to GSTP1-1. This binding event induces a conformational change in GSTP1-1, leading to the dissociation of the GSTP1-1/JNK complex.[1][2] The release from this inhibitory complex allows for the phosphorylation and subsequent activation of JNK.[3] Activated JNK then phosphorylates its downstream target, the transcription factor c-Jun.[2][5] Phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that regulate the growth and maturation of hematopoietic progenitors.[2][5] In the context of myelodysplastic syndromes (MDS), this cascade of events helps to overcome the block in differentiation that is characteristic of the disease.[2]

Novel analogs of this compound have also been shown to interfere with the binding of GSTP1 to all three major MAP kinases: JNK, ERK, and p38.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ezatiostat's Impact on Myeloid Precursor Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezatiostat, a novel glutathione S-transferase P1-1 (GSTP1-1) inhibitor, has demonstrated significant potential in the treatment of myelodysplastic syndromes (MDS) by promoting the proliferation and differentiation of myeloid precursor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data from clinical studies, detailed experimental protocols for assessing its cellular effects, and a visual representation of the key signaling pathways involved.

Introduction

Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias. This compound (formerly known as TLK199) is a glutathione analog prodrug that is intracellularly converted to its active metabolite, which selectively inhibits GSTP1-1.[1] This inhibition triggers a cascade of downstream signaling events, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately stimulating the growth and maturation of hematopoietic progenitors.[2][3] This guide will explore the molecular mechanisms and cellular consequences of this compound treatment on myeloid precursor cells.

Mechanism of Action: GSTP1-1 Inhibition and JNK Pathway Activation

This compound's primary mechanism of action involves the inhibition of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells and known to play a role in cellular stress responses. In normal hematopoietic cells, GSTP1-1 binds to and inhibits JNK, a key regulator of cellular proliferation, differentiation, and apoptosis.

This compound, after being metabolized to its active form, binds to GSTP1-1, causing its dissociation from JNK.[2] This dissociation leads to the activation of the JNK signaling cascade. Activated JNK then phosphorylates a number of downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun translocates to the nucleus and promotes the transcription of genes involved in the growth and differentiation of myeloid progenitor cells.[4] This targeted activation of the JNK pathway is central to this compound's therapeutic effect in stimulating hematopoiesis.

Quantitative Data on the Effects of this compound

The clinical efficacy of this compound has been evaluated in several studies, primarily in patients with myelodysplastic syndromes. The following tables summarize the key quantitative findings related to hematologic improvement, which serves as a surrogate measure for the proliferation and differentiation of myeloid precursor cells. Preclinical data on the direct dose-dependent effects on myeloid cell line proliferation (e.g., IC50 values) and colony formation are not extensively available in the public domain.

| Clinical Trial Phase | Patient Population | Dosage | Hematologic Improvement - Neutrophils (HI-N) | Hematologic Improvement - Platelets (HI-P) | Hematologic Improvement - Erythroid (HI-E) | Multilineage Response | Reference |

| Phase 1/2a (IV) | Myelodysplastic Syndrome (MDS) | 50-600 mg/m² | 42% (11/26) | 50% (12/24) | 24% (9/38) | 25% (4/16 with trilineage cytopenia) | [4] |

| Phase 1 (Oral) | Low to Intermediate-2 Risk MDS | 200-6000 mg/day | - | - | - | 17 Hematologic Improvement (HI) responses observed | [5] |

Table 1: Summary of Hematologic Improvement in Patients with Myelodysplastic Syndrome Treated with this compound.

| Cell Line | Assay | Parameter | Value | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Development of Resistance | Concentration for Resistance | Cells made tenfold resistant to this compound | [3] |

Table 2: In Vitro Data on this compound in a Myeloid Cell Line.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the effect of this compound on myeloid precursor cell proliferation, differentiation, and apoptosis.

Colony-Forming Unit (CFU) Assay

This assay is the gold standard for evaluating the proliferation and differentiation potential of hematopoietic progenitor cells in vitro.

Objective: To quantify the number and types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid) formed from bone marrow or peripheral blood mononuclear cells in the presence of this compound.

Materials:

-

Bone marrow or peripheral blood mononuclear cells

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal bovine serum (FBS)

-

MethoCult™ medium (e.g., H4434 Classic) containing cytokines (e.g., SCF, GM-CSF, IL-3, EPO)

-

This compound (various concentrations)

-

35 mm culture dishes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with IMDM supplemented with 2% FBS.

-

Resuspend the cells in IMDM and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).

-

Add the cell suspension and various concentrations of this compound to the MethoCult™ medium. Vortex gently to mix thoroughly.

-

Dispense 1.1 mL of the cell-containing MethoCult™ mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles.

-

Gently tilt the dish to ensure an even distribution of the medium.

-

Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.

-

After 14 days, score the colonies under an inverted microscope based on their morphology and size. Colonies are typically defined as containing ≥40 cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Objective: To determine the percentage of apoptotic cells in a myeloid cell population following treatment with this compound.

Materials:

-

Myeloid cell line (e.g., HL-60)

-

This compound (various concentrations)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed myeloid cells in a culture plate at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess the effect of this compound on the cell cycle progression of myeloid precursor cells.

Materials:

-

Myeloid cell line (e.g., HL-60)

-

This compound (various concentrations)

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture myeloid cells with and without various concentrations of this compound for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and the workflows for the experimental protocols described above.

Conclusion

This compound represents a promising therapeutic agent for myelodysplastic syndromes, with a unique mechanism of action that promotes the proliferation and differentiation of myeloid precursor cells. By inhibiting GSTP1-1 and subsequently activating the JNK signaling pathway, this compound effectively stimulates hematopoiesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting similar pathways in the context of hematological disorders. Further preclinical studies are warranted to fully elucidate the dose-dependent effects of this compound on specific myeloid progenitor populations and to further refine its therapeutic application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ezatiostat-Induced Apoptosis in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezatiostat (also known as TLK199) is a novel glutathione analog that functions as a prodrug, targeting the enzyme Glutathione S-transferase P1-1 (GSTP1-1). In various leukemia cell lines, this compound demonstrates a potent ability to induce programmed cell death, or apoptosis. The core mechanism involves the inhibition of GSTP1-1, which normally sequesters and inactivates c-Jun N-terminal kinase (JNK), a critical stress-activated protein kinase. By disrupting the GSTP1-JNK complex, this compound triggers the activation of JNK, initiating a downstream signaling cascade that culminates in the activation of the intrinsic mitochondrial apoptotic pathway. This guide provides a detailed overview of the signaling pathways, quantitative data on cellular effects, and comprehensive protocols for key experiments relevant to the study of this compound in leukemia models.

Core Mechanism of Action: GSTP1-1 Inhibition and JNK Activation

This compound is a tripeptide glutathione analog designed for oral activity.[1] Its primary intracellular target is GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.[2] In non-stressed cells, GSTP1-1 binds directly to JNK, forming an inhibitory complex that keeps the kinase in an inactive state.[3][4]

This compound functions by competitively inhibiting GSTP1-1. This leads to the dissociation of the GSTP1-1/JNK complex, freeing JNK to become activated through dual phosphorylation on threonine and tyrosine residues (Thr183/Tyr185).[1][3] This activation of the JNK signaling pathway is the pivotal event that initiates the apoptotic cascade in leukemia cells.[1][2] The therapeutic action of this compound, therefore, includes both the stimulation of normal myeloid progenitors and the induction of apoptosis in the malignant clone.[1]

Key Signaling Pathways in this compound-Induced Apoptosis

The activation of JNK by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a sequence of intracellular events that lead to caspase activation and cell death, independent of death receptor signaling.

-

Mitochondrial Disruption: Activated JNK signaling leads to the loss of mitochondrial membrane potential (ΔΨm). This is a critical early event in the intrinsic apoptotic pathway.

-

Caspase Cascade Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytosol. This, in turn, leads to the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.

-

Execution of Apoptosis: Caspase-3 is the primary executioner caspase. Its activation leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. Studies in HL-60 cells confirm that this compound-induced apoptosis can be blocked by a pan-caspase inhibitor, underscoring the caspase-dependent nature of this process.

Data Presentation: Effects of this compound on Leukemia Cells

Quantitative analysis reveals a dose-dependent effect of this compound on the viability and apoptosis of various leukemia cell lines. The human promyelocytic leukemia cell line, HL-60, has been frequently used as a model system.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines

| Cell Line | Assay Type | This compound Concentration | Result | Citation |

| HL-60 | Cell Viability (IC50) | ~25 µM (inferred) | 50% inhibition of cell growth. | [1] |

| HL-60 | Apoptosis | 2.5 µM - 50 µM | Induction of apoptosis. | [1] |

| TF-1 | Apoptosis | Not Specified | Induction of apoptosis. | |

| LLC-SD | Apoptosis (Annexin V) | 5 µM | Increased apoptosis, especially in combination with cisplatin. | [5] |

Table 2: Modulation of Key Apoptotic Proteins by this compound

| Cell Line | Protein | Change Observed | Method of Detection | Citation |

| Not Specified | JNK | Increased Phosphorylation (Activation) | Western Blot | [3] |

| Not Specified | c-Jun | Increased Phosphorylation | Western Blot / Kinase Assay | [4] |

| Jurkat T Cells | Caspase-9 | Activation | Not Specified | [6] |

| Jurkat T Cells | Caspase-3 | Activation | Not Specified | [6] |

| Jurkat T Cells | PARP | Degradation (Cleavage) | Western Blot | [6] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize the effects of this compound.

Cell Culture of Leukemia Suspension Cells (e.g., HL-60)

-

Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Maintenance: Culture HL-60 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium to the desired seeding density.

Cell Viability Assessment (XTT Assay)

-

Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's protocol (e.g., 1 mL of coupling reagent per 6 mL of XTT reagent).[7]

-

Assay Development: Add 50-70 µL of the prepared XTT working solution to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange formazan product develops.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be read to correct for background.[7]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Transfer the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for JNK Activation and PARP Cleavage

-

Protein Extraction: After treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-cleaved PARP, anti-GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Frontiers | Transcriptional Activation of Gstp1 by MEK/ERK Signaling Confers Chemo-Resistance to Cisplatin in Lung Cancer Stem Cells [frontiersin.org]

- 6. Induction of apoptosis in human acute leukemia Jurkat T cells by Albizzia julibrissin extract is mediated via mitochondria-dependent caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Ezatiostat's Impact on Trilineage Growth and Differentiation: A Technical Guide

Abstract

Ezatiostat is a novel, orally active glutathione analog prodrug that functions as an inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[1][2] By targeting this key enzyme, this compound modulates critical cellular signaling pathways, leading to the stimulation of hematopoietic progenitor cell proliferation and differentiation.[3][4] Clinical studies, particularly in the context of Myelodysplastic Syndromes (MDS), have demonstrated its capacity to induce hematologic improvement across erythroid, myeloid, and megakaryocytic lineages. This technical guide provides an in-depth review of this compound's mechanism of action, a summary of clinical data demonstrating its trilineage effects, detailed experimental protocols from key studies, and visualizations of its core signaling pathway and clinical trial workflows.

Core Mechanism of Action

This compound is a synthetic tripeptide analog of glutathione.[2] Following administration, it is metabolized to its active form, which selectively binds to and inhibits Glutathione S-transferase P1-1 (GSTP1-1).[4] GSTP1-1 is an enzyme often overexpressed in various cancers that naturally binds to and inactivates Jun-N-terminal kinase (JNK), a crucial regulator of cell proliferation, differentiation, and apoptosis.[4]

The inhibitory action of this compound on GSTP1-1 causes the dissociation of the GSTP1-1/JNK complex.[1][3] This dissociation frees JNK, leading to its activation through phosphorylation.[1][4] The activated JNK then phosphorylates its downstream target, c-Jun. This phosphorylated c-Jun translocates to the nucleus, where it participates in the transcription of genes that promote the growth and maturation of hematopoietic progenitors.[4] This mechanism ultimately results in the stimulation of multilineage differentiation of blasts into mature erythrocytes, granulocytes, and monocytes, addressing the ineffective myelopoiesis characteristic of MDS.[4]

Impact on Trilineage Hematopoiesis: Clinical Data

Clinical trials have substantiated the role of this compound in promoting trilineage hematopoiesis in patients with MDS. The observed hematologic improvements (HI) span the erythroid (E), neutrophil (N), and platelet (P) lineages.

Monotherapy Clinical Trial Data

A Phase 1-2a study of an intravenous liposomal formulation of this compound in 54 MDS patients demonstrated significant multilineage responses.[4] These responses were associated with improved bone marrow maturation and cellularity.[4]

| Hematologic Improvement (HI) | Responding Patients | Percentage |

| Trilineage Response (in patients with trilineage cytopenia) | 4 of 16 | 25% |

| Erythroid (HI-E) | 9 of 38 | 24% |

| Neutrophil (HI-N) | 11 of 26 | 42% |

| Platelet (HI-P) | 12 of 24 | 50% |

Combination Therapy Clinical Trial Data

A Phase 1 study evaluated this compound in combination with lenalidomide for non-deletion(5q) MDS patients. The combination was well-tolerated and showed promising efficacy, including multilineage responses.[5]

| Hematologic Improvement (HI) | Responding Patients (2000mg this compound / 10mg Lenalidomide) | Percentage |

| Erythroid (HI-E) | 4 of 10 | 40% |

| Platelet (HI-P) | 3 of 5 | 60% |

| Bilineage (HI-E and HI-P) | 3 of 5 | 60% |

| Bilineage (HI-E and HI-N) | 1 of 3 | 33% |

| Bilineage (HI-N and HI-P) | 1 of 3 | 33% |

| Trilineage Response (in patients with pancytopenia) | 1 of 3 | 33% |

Notably, in this combination study, 43% (3 of 7) of red blood cell (RBC) transfusion-dependent patients achieved transfusion independence.[5]

Key Experimental Methodologies

The clinical evaluation of this compound has followed structured protocols to determine safety, pharmacokinetics, and efficacy.

Clinical Trial Protocols

The study designs typically involve dose-escalation phases followed by expansion cohorts at an optimal dose.

-

Phase 1 (Oral Tablet Formulation) : This study involved 45 patients with low to intermediate-2 risk MDS.[6] Patients received one of 10 dose levels of this compound (ranging from 200 mg to 6000 mg) in divided doses on days 1 through 7 of a 21-day cycle, for a maximum of 8 cycles. The primary objectives were to evaluate safety and pharmacokinetics.[6]

-

Phase 1-2a (IV Liposomal Formulation) : In the Phase 1 portion, patients received escalating doses (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1 to 5 of a 14-day cycle.[4] In the Phase 2 portion, this compound was administered at 600 mg/m² on two different schedules: days 1 to 5 or days 1 to 3 of a 21-day treatment cycle.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 dose-ranging study of this compound hydrochloride in combination with lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk myelodysplastic syndrome (MDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Efficacy of Ezatiostat on HL-60 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ezatiostat (TER 199), a glutathione analog, is an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is known to negatively regulate c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation, differentiation, and apoptosis.[3][4] By inhibiting GSTP1-1, this compound leads to the activation of JNK, which can subsequently trigger apoptosis in cancer cells.[1][2] This mechanism makes this compound a compound of interest for treating hematological malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][5][6]

The human promyelocytic leukemia cell line, HL-60, is a widely used in vitro model for studying myeloid differentiation and the effects of anti-leukemic drugs.[7][8] These cells can be induced to differentiate into various myeloid lineages or undergo apoptosis upon treatment with appropriate agents.[8][9] This application note provides detailed protocols for assessing the in vitro effects of this compound on HL-60 cells, focusing on cell proliferation, apoptosis, and differentiation.

Key Experimental Workflows

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on HL-60 cells.

Caption: General experimental workflow for assessing this compound's effects on HL-60 cells.

Materials and Methods

Cell Culture

-

Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™).

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[7][9]

-

Culture Conditions: Cells are maintained as a suspension culture in a humidified incubator at 37°C with 5% CO₂.[7]

-

Cell Density: Maintain the culture between 1 x 10⁵ and 1 x 10⁶ cells/mL.

This compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C.[1]

-

Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments. A vehicle control containing the same final concentration of DMSO should be included in all assays.

Experimental Protocols

Protocol 1: Cell Proliferation Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11]

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.[12]

-

Drug Treatment: After allowing cells to acclimate for a few hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL. Treat with desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 24-48 hours.[3]

-

Cell Harvesting: Collect cells by centrifugation at 200 x g for 10 minutes.[16]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[17][18]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Myeloid Differentiation Assessment (CD11b Expression)

This protocol uses flow cytometry to quantify the expression of the cell surface marker CD11b, a marker for myeloid differentiation.[19][20]

-

Cell Seeding and Treatment: Seed HL-60 cells as described for the apoptosis assay. Treat with this compound for 48-72 hours to induce differentiation.

-

Cell Harvesting and Washing: Harvest and wash cells with cold PBS as described above.

-

Staining: Resuspend approximately 0.5 x 10⁶ cells in 100 µL of PBS. Add a PE- or APC-conjugated anti-CD11b antibody.[19]

-

Incubation: Incubate for 30-60 minutes at 4°C or 37°C, protected from light.[19]

-

Washing: Wash the cells twice with PBS to remove unbound antibody.

-

Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze by flow cytometry. An isotype-matched control antibody should be used to set the gate for positive staining.

-

Data Analysis: Quantify the percentage of CD11b-positive cells.

This compound's Signaling Pathway

This compound functions by inhibiting GSTP1-1, which normally sequesters and inactivates JNK. This inhibition frees JNK, allowing it to be phosphorylated and activated, initiating a downstream signaling cascade that leads to apoptosis.

Caption: Simplified signaling pathway of this compound-induced apoptosis in HL-60 cells.

Data Presentation

The following tables present example data that could be generated from the described protocols.

Table 1: Effect of this compound on HL-60 Cell Viability (MTT Assay)

| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.06 | 94.4% |

| 5 | 0.95 ± 0.05 | 76.0% |

| 10 | 0.71 ± 0.04 | 56.8% |

| 25 | 0.44 ± 0.03 | 35.2% |

| 50 | 0.22 ± 0.02 | 17.6% |

| IC₅₀ | ~8.5 µM |

Table 2: this compound-Induced Apoptosis in HL-60 Cells (Annexin V/PI Assay)

| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |

| 0 (Vehicle Control) | 4.2% | 2.1% | 6.3% |

| 10 | 15.8% | 5.5% | 21.3% |

| 20 | 28.4% | 12.1% | 40.5% |

| 40 | 45.1% | 20.3% | 65.4% |

Table 3: this compound-Induced Differentiation in HL-60 Cells (CD11b Expression)

| This compound Conc. (µM) | % CD11b Positive Cells |

| 0 (Vehicle Control) | 5.1% |

| 1 | 12.5% |

| 5 | 25.8% |

| 10 | 38.2% |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HL-60 Cell Line: Acute Myeloid Leukemia Research Essentials [cytion.com]

- 8. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HL60 | Culture Collections [culturecollections.org.uk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. goldbio.com [goldbio.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Clinical and Experimental Pediatrics [e-cep.org]

Application Notes and Protocols for Assessing Ezatiostat Efficacy Using Colony Forming Unit (CFU) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat, a glutathione S-transferase P1-1 (GST-P1-1) inhibitor, is a novel therapeutic agent under investigation for the treatment of hematological malignancies, particularly myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cell proliferation and differentiation, ultimately leading to the stimulation of hematopoiesis.[1] The Colony Forming Unit (CFU) assay is a robust in vitro functional assay used to quantify and assess the proliferative capacity of hematopoietic progenitor cells. This document provides detailed application notes and protocols for utilizing the CFU assay to evaluate the efficacy of this compound in stimulating the formation of various hematopoietic colonies.

Principle of the Assay

The CFU assay is based on the ability of individual hematopoietic progenitor cells to proliferate and differentiate into distinct colonies of mature cells when cultured in a semi-solid medium supplemented with appropriate cytokines. By treating hematopoietic progenitor cells with this compound, the stimulatory effect on different cell lineages can be quantified by counting the number and types of colonies formed, such as:

-

CFU-GM: Colony Forming Unit-Granulocyte, Macrophage

-

BFU-E: Burst Forming Unit-Erythroid

-

CFU-GEMM: Colony Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte

An increase in the number of these colonies in the presence of this compound indicates a positive therapeutic effect on hematopoiesis.

Data Presentation

Table 1: Hematologic Improvement in MDS Patients Treated with this compound

| Hematologic Lineage | Number of Evaluable Patients | Patients with Hematologic Improvement | Percentage of Responders |

| Erythroid (HI-E) | 38 | 9 | 24% |

| Neutrophil (HI-N) | 26 | 11 | 42% |

| Platelet (HI-P) | 24 | 12 | 50% |

Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]

Table 2: Trilineage Responses in MDS Patients with Trilineage Cytopenia Treated with this compound

| Patient Population | Number of Patients | Patients with Trilineage Response | Percentage of Responders |

| Trilineage Cytopenia | 16 | 4 | 25% |

Data from a Phase 1-2a multicenter study of this compound hydrochloride liposomes for injection in patients with MDS.[1]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of GST P1-1, which plays a role in regulating the JNK signaling pathway. Inhibition of GST P1-1 leads to the activation of JNK, which in turn can promote the proliferation and differentiation of hematopoietic stem and progenitor cells.

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound efficacy using a CFU assay.

CFU Assay Experimental Workflow

Experimental Protocols

Materials

-

Human bone marrow or peripheral blood mononuclear cells (MNCs)

-

CD34 MicroBead Kit (or other hematopoietic progenitor enrichment method)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium with cytokines)

-

Sterile 35 mm culture dishes

-

Humidified incubator (37°C, 5% CO2)

-

Inverted microscope

Protocol 1: Isolation of Hematopoietic Progenitor Cells

-

Mononuclear Cell (MNC) Isolation: Isolate MNCs from fresh human bone marrow or peripheral blood samples using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

CD34+ Cell Enrichment (Optional but Recommended): To increase the frequency of hematopoietic progenitors, enrich for CD34+ cells from the isolated MNCs using a magnetic-activated cell sorting (MACS) system with a CD34 MicroBead Kit, following the manufacturer's instructions.

-

Cell Counting and Viability: Resuspend the enriched cells in IMDM with 2% FBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Colony Forming Unit (CFU) Assay

-

Prepare this compound Dilutions: Prepare a series of this compound dilutions in IMDM to achieve the desired final concentrations in the CFU assay. A vehicle control (e.g., DMSO) should also be prepared at the same dilution as the highest concentration of this compound.

-

Cell Plating:

-

Thaw the MethoCult™ medium at 4°C overnight.

-

Prepare the cell suspension in IMDM. The final cell concentration will depend on the source and enrichment of the cells (typically 1 x 10^4 to 5 x 10^4 cells per 35 mm dish for enriched progenitors).

-

Add the cell suspension and the this compound dilution (or vehicle control) to the MethoCult™ medium. The final volume of the cell and drug suspension should be 10% of the total volume of the MethoCult™ medium.

-

Vortex the tube vigorously to ensure a homogenous mixture.

-

Let the tube stand for 5-10 minutes to allow air bubbles to escape.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish.

-

Gently tilt and rotate the dish to ensure even distribution of the medium.

-

-

Incubation:

-

Place the culture dishes in a larger Petri dish with a separate uncovered dish containing sterile water to maintain humidity.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

-

-

Colony Identification and Counting:

-

After the incubation period, identify and count the different types of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.

-

CFU-GM: Colonies are composed of granulocytes and/or macrophages and appear as tight clusters of small, bright, refractile cells.

-

BFU-E: Colonies are large, often multi-focal, and contain hemoglobinized (red-colored) erythroblasts.

-

CFU-GEMM: These are large, multi-lineage colonies containing a mixture of granulocytes, macrophages, erythroblasts, and megakaryocytes. They often have a central core of darker cells with surrounding erythroid bursts.

-

-

Data Analysis:

-

Calculate the mean number of each colony type for each this compound concentration and the vehicle control.

-

Express the results as the number of colonies per a specific number of plated cells.

-

Plot the dose-response curve to determine the concentration of this compound that produces the maximal stimulatory effect.

-

Conclusion

The Colony Forming Unit assay is a valuable tool for preclinical and research applications to assess the efficacy of this compound in stimulating hematopoiesis. By following these detailed protocols, researchers can obtain reliable and reproducible data on the effects of this compound on the proliferation and differentiation of hematopoietic progenitor cells, providing crucial insights for its continued development as a therapeutic agent for hematological malignancies.

References

Application Notes and Protocols for the Preclinical Preparation of Ezatiostat Liposomes for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezatiostat, a synthetic tripeptide analog of glutathione, is a novel therapeutic agent that has shown promise in the treatment of myelodysplastic syndrome (MDS).[1] It functions as a prodrug, being metabolized to its active form, which selectively inhibits glutathione S-transferase P1-1 (GST P1-1).[1][2][3] This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular proliferation, differentiation, and apoptosis.[1][2][3] In preclinical models, this compound has been shown to stimulate the growth and maturation of hematopoietic progenitors.[1]

Liposomal delivery of this compound offers several potential advantages for preclinical research, including improved solubility, altered biodistribution, and the potential for enhanced efficacy and reduced off-target toxicity. This document provides detailed application notes and protocols for the preparation and characterization of this compound liposomes for use in preclinical models.

Signaling Pathway of this compound

This compound's mechanism of action centers on the modulation of the JNK signaling pathway. The diagram below illustrates the key steps involved.

Caption: this compound's mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound liposomes. Optimization of specific parameters may be necessary depending on the desired liposome characteristics and the specific preclinical model.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a common and reliable technique for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

-

This compound hydrochloride

-

Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))

-

Cholesterol

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

-

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the Tc of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion (Size Reduction):

-

To reduce the size and lamellarity of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes.

-

For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times.

-

-

Purification:

-

Remove unencapsulated this compound by methods such as dialysis against the hydration buffer or size exclusion chromatography.

-

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

-

Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.

-

Perform measurements in triplicate.

-

2. Encapsulation Efficiency (%EE):

-

Method: Centrifugation or Spectrophotometry

-

Procedure:

-

Separate the unencapsulated drug from the liposomes by ultracentrifugation.

-

Quantify the amount of this compound in the supernatant (free drug) and in the total liposomal formulation using a suitable analytical method (e.g., HPLC or a validated spectrophotometric assay).

-

Calculate the %EE using the following formula:

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

Data Presentation

The following tables present representative quantitative data for preclinical this compound liposome formulations. Note that these are example values, and actual results may vary depending on the specific formulation and preparation method.

Table 1: Physicochemical Characteristics of this compound Liposomes

| Formulation | Lipid Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-Eza-1 | DPPC:Chol (7:3) | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 | 85 ± 5 |

| Lipo-Eza-2 | DSPC:Chol (7:3) | 110 ± 6 | 0.12 ± 0.03 | -12 ± 3 | 90 ± 4 |

Table 2: Representative In Vivo Efficacy Data in a Preclinical Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |

| Vehicle Control | - | 0 | 20 |

| Free this compound | 10 | 30 ± 8 | 40 |

| Lipo-Eza-1 | 10 | 65 ± 10 | 80 |

| Lipo-Eza-2 | 10 | 70 ± 9 | 85 |

Experimental Workflow

The following diagram outlines the general workflow for the preparation and evaluation of this compound liposomes in preclinical models.

Caption: Workflow for preclinical this compound liposome preparation.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation and characterization of this compound liposomes for preclinical research. The use of a liposomal formulation may enhance the therapeutic potential of this compound by modifying its pharmacokinetic profile and improving its delivery to target tissues. Researchers are encouraged to optimize the formulation parameters to achieve the desired characteristics for their specific preclinical applications.

References

- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Oral Formulation of Ezatiostat Hydrochloride in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of an oral formulation of Ezatiostat hydrochloride (also known as TLK199). This document includes information on the mechanism of action, experimental protocols, and relevant data to guide researchers in their preclinical studies.

Introduction

This compound hydrochloride is a synthetic tripeptide analog of glutathione and a prodrug that is under investigation for the treatment of myelodysplastic syndromes (MDS)[1][2][3]. It is designed to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets[4]. As an orally active inhibitor of glutathione S-transferase P1-1 (GSTP1), this compound hydrochloride offers a targeted approach to modulating cellular pathways involved in proliferation and differentiation[5][6].

Mechanism of Action

This compound is a diester prodrug that, upon administration, is metabolized by esterases to its active form, the tripeptide diacid (TLK117)[1]. The active metabolite selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells[1][4]. Under normal conditions, GST P1-1 sequesters c-Jun N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis[1][7].

By inhibiting GST P1-1, this compound facilitates the release and subsequent activation of JNK. Activated JNK then phosphorylates the transcription factor c-Jun, which translocates to the nucleus. In the nucleus, phosphorylated c-Jun promotes the transcription of genes that stimulate the growth and maturation of hematopoietic progenitors, leading to trilineage growth and differentiation[1][8]. This mechanism has the potential to address the ineffective myelopoiesis characteristic of MDS[1]. In some cancer cell lines, this pathway activation can also promote apoptosis[9].

Data Presentation

The following tables summarize dosage information from human clinical trials. Researchers should use this data as a reference for designing preclinical studies, keeping in mind that dose conversions to animal models are necessary.

Table 1: Intravenous this compound Hydrochloride Liposomes for Injection in MDS Patients

| Phase | Dose Levels (mg/m²) | Dosing Schedule | Reference |

|---|---|---|---|

| Phase 1 | 50, 100, 200, 400, 600 | Days 1-5 of a 14-day cycle | [1] |

| Phase 2a | 600 | Days 1-5 or Days 1-3 of a 21-day cycle |[1] |

Table 2: Oral this compound Hydrochloride Tablets in MDS Patients

| Phase | Dose Levels (mg/day) | Dosing Schedule | Reference |

|---|---|---|---|

| Phase 1 | 200, 400, 1000, 1400, 2000, 2400, 3000, 4000, 5000, 6000 | Twice daily on Days 1-7 of a 21-day cycle | [2][10][11] |

| Phase 2 (DS1) | 3000 | Twice daily for 14 days of a 21-day cycle | [10] |

| Phase 2 (DS2) | 2000 | Twice daily for 21 days of a 28-day cycle | [10] |

| Phase 1 (Combination) | 2000 or 2500 (with 10mg lenalidomide) | Days 1-21 of a 28-day cycle |[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Oral Formulation

This protocol provides methods for preparing this compound hydrochloride for oral administration in animal models. It is crucial to prepare the formulation fresh daily.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

OR

-

20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Method A: Corn Oil-Based Formulation

This formulation is suitable for compounds that are soluble in DMSO and can be suspended in an oil vehicle for oral gavage.

-

Prepare Stock Solution: Dissolve this compound hydrochloride in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL)[6]. Ensure the powder is completely dissolved. Gentle warming or sonication may aid dissolution.

-

Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil[6].

-

Mix Thoroughly: Vortex the mixture vigorously to ensure a uniform suspension. This protocol will yield a clear solution[6].

-

Administration: Use the freshly prepared solution for oral administration (e.g., via gavage) immediately.

Method B: Aqueous Suspension

This formulation is an alternative for creating a suspended solution suitable for oral or intraperitoneal injection[6].

-

Prepare Stock Solution: As in Method A, dissolve this compound hydrochloride in 100% DMSO to create a stock solution (e.g., 27.5 mg/mL)[6].

-

Prepare Working Solution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD in saline solution[6].

-

Mix Thoroughly: Vortex the mixture to create a uniform suspension. This will result in a suspended solution of 2.75 mg/mL[6].

-

Administration: Use the freshly prepared suspension for oral administration immediately.

Protocol 2: In Vivo Administration and Monitoring

This protocol outlines a general procedure for an in vivo efficacy study in a murine model. Dosing and schedule should be optimized based on the specific research question and animal model.

Animal Model:

-

Use appropriate rodent models. For myelosuppression studies, chemotherapy-induced models (e.g., using carboplatin or 5-fluorouracil) are common. For MDS, relevant transgenic or patient-derived xenograft (PDX) models may be considered. This compound's effect is dependent on GSTP1, so studies in GSTP1 knockout animals can serve as a negative control[5].

Experimental Workflow:

Procedure:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Baseline Measurements: Collect baseline data, such as body weight and a complete blood count (CBC) via tail vein sampling.

-

Disease Induction (if applicable): Induce the disease model as required (e.g., administer a myelosuppressive agent).

-

Oral Administration: Administer the prepared this compound hydrochloride formulation or vehicle control by oral gavage. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg for mice). The dosing frequency could be once or twice daily, based on the study design.

-

Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights regularly (e.g., daily or every other day).

-

Endpoint Collection:

-

Hematology: Collect peripheral blood at specified time points to perform CBC analysis and assess effects on red blood cells, white blood cells, and platelets.

-

Bone Marrow Analysis: At the end of the study, euthanize animals and harvest bone marrow from femurs and tibias. Analyze bone marrow for cellularity, progenitor cell populations (via flow cytometry), and colony-forming unit (CFU) assays.

-

Pharmacokinetics (PK): For PK studies, collect blood samples at various time points after a single oral dose to measure the concentration of this compound and its active metabolite, TLK117[11].

-

Histology: Collect relevant tissues (e.g., spleen, liver) for histological analysis to assess extramedullary hematopoiesis or potential toxicity.

-

Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental needs and comply with all institutional and governmental regulations regarding animal welfare.

References

- 1. Phase 1-2a multicenter dose-escalation study of this compound hydrochloride liposomes for injection (Telintra®, TLK199), a novel glutathione analog prodrug in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound hydrochloride for the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. arizona-mall.com [arizona-mall.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Development of Telintra as an Inhibitor of Glutathione S-Transferase P - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 multicenter dose-escalation study of this compound hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezatiostat (TLK199) for Murine Models of Neutropenia: Application Notes and Protocols

For Research Use Only.

Introduction

Ezatiostat (hydrochloride), also known as TLK199, is a novel small molecule prodrug that is intracellularly converted to its active metabolite, a glutathione analogue. This active form inhibits Glutathione S-transferase P1-1 (GSTP1-1), a negative regulator of Jun N-terminal kinase (JNK).[1][2] Inhibition of GSTP1-1 leads to the activation of the JNK signaling pathway, which in turn promotes the proliferation and maturation of hematopoietic progenitor cells.[1] Preclinical studies have demonstrated that this compound can stimulate the growth and differentiation of normal blood stem cells, suggesting its potential as a therapeutic agent for conditions characterized by cytopenias, such as neutropenia.[1][3]

These application notes provide a summary of the mechanism of action, available preclinical data, and detailed protocols for the use of this compound in murine models of chemotherapy-induced neutropenia. The information is intended for researchers, scientists, and drug development professionals investigating novel therapies for neutropenia.

Mechanism of Action

This compound's mechanism of action in stimulating granulopoiesis is initiated by its inhibition of GSTP1-1. This enzyme typically binds to and inactivates JNK. By inhibiting GSTP1-1, this compound effectively releases this brake on the JNK signaling pathway. The subsequent activation of JNK leads to a cascade of downstream signaling events that promote the growth and differentiation of hematopoietic progenitor cells, ultimately resulting in an increased production of mature neutrophils.

Caption: this compound's mechanism of action.

Data Presentation

Table 1: Representative Absolute Neutrophil Count (ANC) in a 5-FU-Induced Murine Neutropenia Model

| Day Post 5-FU | Control (Vehicle) ANC (x10³/µL) | This compound-treated ANC (x10³/µL) |

| 0 | 2.5 ± 0.4 | 2.6 ± 0.5 |

| 4 | 0.8 ± 0.2 | 1.2 ± 0.3 |

| 7 (Nadir) | 0.2 ± 0.1 | 0.5 ± 0.2 |

| 9 | 0.9 ± 0.3 | 2.0 ± 0.6 |